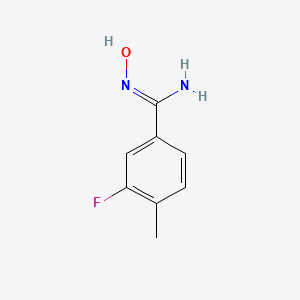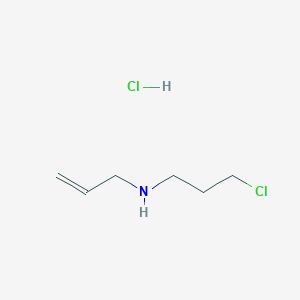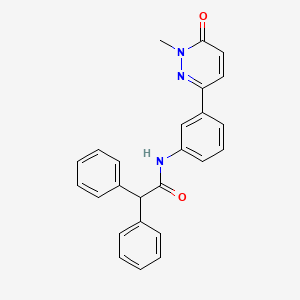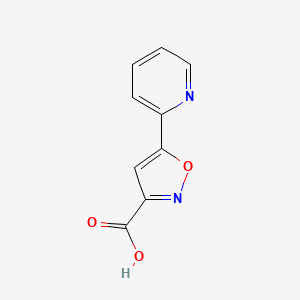![molecular formula C24H25BrN4O4 B2506836 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892287-01-3](/img/structure/B2506836.png)
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and a bromine atom. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-acetylphenyl with piperazine under controlled conditions to form 4-(4-acetylphenyl)piperazine.
Attachment of the Quinazoline Core: The piperazine derivative is then reacted with a quinazoline precursor in the presence of a suitable catalyst to form the desired quinazoline structure.
Bromination: The final step involves the bromination of the quinazoline core to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of azido-quinazoline derivatives.
科学的研究の応用
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid: Similar structure but lacks the quinazoline core and bromine atom.
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4: Contains a piperazine ring and bromine atom but differs in the overall structure.
Uniqueness
The uniqueness of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of functional groups and structural features. The presence of the quinazoline core, bromine atom, and piperazine ring provides it with distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O4/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIGFZNDXLGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)


![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2506769.png)
![1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine](/img/structure/B2506770.png)

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)
